4-(chloromethyl)-3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole
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Overview
Description
4-(chloromethyl)-3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This specific compound is characterized by the presence of a chloromethyl group, a dimethylphenyl group, and a phenyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the chloromethyl group: This step involves the chloromethylation of the pyrazole ring, which can be carried out using formaldehyde and hydrochloric acid or other chloromethylating agents.
Attachment of the dimethylphenyl and phenyl groups: These groups can be introduced through various substitution reactions, such as Friedel-Crafts alkylation or acylation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(chloromethyl)-3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The chloromethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The nitrogens in the pyrazole ring can participate in reduction reactions, leading to the formation of hydrazine derivatives.
Substitution: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium thiolate, or primary amines under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
4-(chloromethyl)-3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 4-(chloromethyl)-3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(chloromethyl)-3-(4-methylphenyl)-1-phenyl-1H-pyrazole
- 4-(chloromethyl)-3-(3,4-dimethylphenyl)-1-(4-methylphenyl)-1H-pyrazole
- 4-(bromomethyl)-3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole
Uniqueness
4-(chloromethyl)-3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both a chloromethyl group and a dimethylphenyl group on the pyrazole ring can lead to distinct electronic and steric effects, differentiating it from other similar compounds.
Biological Activity
4-(Chloromethyl)-3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structure, exhibits various pharmacological properties that make it a candidate for further investigation in drug development.
Chemical Structure and Properties
The chemical formula for this compound is C18H17ClN2 with a molecular weight of 296.79 g/mol. The presence of the chloromethyl group and the dimethyl-substituted phenyl ring contributes to its biological activity.
Antifungal and Antitubercular Activity
Research has indicated that pyrazole derivatives, including those similar to this compound, can exhibit antifungal and antitubercular activities. A study highlighted the synthesis of various pyrazole derivatives which showed promising antifungal activity against pathogenic fungi and significant efficacy against Mycobacterium tuberculosis H37Rv . These findings suggest that the core pyrazole scaffold may be crucial for such biological activities.
The mechanism of action for compounds like this compound is believed to involve interactions with specific biological targets, such as enzymes or receptors involved in metabolic pathways. The chloromethyl group may enhance the compound's ability to penetrate cellular membranes or interact with target proteins effectively .
Synthesis and Evaluation
A detailed evaluation of the biological activity of related pyrazole compounds has been conducted, focusing on their synthesis and pharmacological testing. For instance, studies have shown that modifying substituents on the pyrazole ring can lead to variations in biological potency. In vitro assays have demonstrated that specific derivatives exhibit notable cytotoxicity against cancer cell lines .
Properties
IUPAC Name |
4-(chloromethyl)-3-(3,4-dimethylphenyl)-1-phenylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2/c1-13-8-9-15(10-14(13)2)18-16(11-19)12-21(20-18)17-6-4-3-5-7-17/h3-10,12H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTGNJBFKJRMJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C=C2CCl)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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